The N-Pyridin-4-yl-guanidine Pharmacophore: Structural Dynamics, Physical Properties, and Therapeutic Applications
The N-Pyridin-4-yl-guanidine Pharmacophore: Structural Dynamics, Physical Properties, and Therapeutic Applications
Executive Summary
The N-pyridin-4-yl-guanidine moiety is a highly versatile and potent pharmacophore utilized extensively in modern drug development. Characterized by the fusion of an electron-deficient pyridine ring with a highly basic guanidine group, this structural core serves as the foundation for diverse therapeutic agents, ranging from cardiovascular drugs (e.g., Pinacidil) to advanced oncological compounds (e.g., CHS-828/GMX1778). This whitepaper provides an in-depth technical analysis of its chemical properties, structural bioisosterism, and step-by-step methodologies for its synthesis and biological validation.
Chemical Structure and Bioisosterism
The core structure of N-pyridin-4-yl-guanidine presents a unique electronic environment. The unsubstituted guanidine group is a strong base (pKa ~13.6) and a powerful hydrogen bond donor. However, in physiological environments (pH 7.4), an unsubstituted guanidine remains permanently protonated, which severely restricts passive lipid bilayer permeation and cellular uptake.
The Cyanoguanidine Modification: To circumvent this, medicinal chemists frequently introduce an electron-withdrawing cyano (-C≡N) group to the guanidine nitrogen, forming a cyanoguanidine [1].
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Causality: The cyano group pulls electron density away from the guanidine nitrogens via resonance and inductive effects. This drastically lowers the pKa of the compound to approximately 7.36[2].
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Result: At physiological pH, a significant fraction of the drug exists in a neutral, lipophilic state, enabling efficient passive diffusion across cell membranes while retaining its capacity to act as a highly directional hydrogen bond donor/acceptor.
Furthermore, N-pyridin-4-yl-cyanoguanidines are frequently deployed as bioisosteres for ureas, thioureas, and squaramides, allowing researchers to fine-tune pharmacokinetic properties without losing target binding affinity[1].
Physical and Chemical Properties
The physical properties of N-pyridin-4-yl-guanidine derivatives dictate their formulation and administration routes. Table 1 contrasts two prominent derivatives: Pinacidil (a vasodilator)[3] and CHS-828 (an experimental chemotherapeutic)[4].
Table 1: Quantitative Physical Properties of Key Derivatives
| Property | Pinacidil (CID 55329) | CHS-828 (CID 148198) |
| IUPAC Name | 2-Cyano-3-(4-pyridinyl)-1-(1,2,2-trimethylpropyl)guanidine | 2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine |
| Molecular Weight | 263.34 g/mol | 371.9 g/mol |
| Topological Polar Surface Area | 74.1 Ų | 82.3 Ų |
| Predicted pKa (Core) | ~7.36 | ~7.36 |
| Aqueous Solubility | Low | Very Low (Requires prodrug formulation) |
| Primary Target | ATP-sensitive K+ channels (Activator) | NAMPT Enzyme (Inhibitor) |
Note: The extreme lipophilicity of CHS-828 results in poor gastrointestinal absorption, necessitating the development of water-soluble prodrugs (e.g., EB1627/GMX1777) which utilize a tetraethylene glycol moiety for intravenous administration[5].
Pharmacological Mechanisms of Action
While the core pharmacophore remains consistent, the terminal substitutions dictate the biological target.
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Cardiovascular (Pinacidil): Acts by opening ATP-sensitive potassium channels, leading to the hyperpolarization of smooth muscle cells and subsequent peripheral vasodilation[3].
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Oncology (CHS-828): Acts as a potent, time-dependent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. Because cancer cells have a high metabolic turnover and rely heavily on NAD+ for ATP generation, NAMPT inhibition leads to rapid metabolic collapse and apoptosis[5][6].
Mechanism of action: NAMPT inhibition pathway by N-Pyridin-4-yl-guanidine derivatives.
Synthesis Methodology: Cyanoguanidine Coupling
The following self-validating protocol details the synthesis of N-cyano-N'-substituted-N''-4-pyridylguanidines via the coupling of a precursor with 4-aminopyridine[7].
Step-by-Step Protocol
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Reagent Preparation: Combine the target precursor (e.g., an S-methyl-N-cyano-N'-alkylisothiourea, 6 mmol) and 4-aminopyridine (3 mmol) in a dry reaction flask.
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Solvent & Base Addition: Suspend the mixture in 4 mL of anhydrous pyridine. Add triethylamine (6 mmol).
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Causality: Pyridine acts as both a solvent and a mild base to neutralize acidic byproducts, ensuring the nucleophilic amines remain in their active, unprotonated state.
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Catalysis: Add 10 mg of 4-Dimethylaminopyridine (DMAP).
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Causality: DMAP functions as a highly effective nucleophilic catalyst. It attacks the electrophilic center of the precursor faster than the primary amine, forming a reactive intermediate that rapidly transfers the guanylating moiety to the 4-aminopyridine.
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Reflux: Stir the solution at 95°C for 6 hours.
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Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance associated with coupling bulky substituted guanidine precursors.
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Isolation & Validation: Cool the mixture, evaporate the solvent under reduced pressure, and purify via silica gel chromatography.
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Self-Validation Step: Monitor reaction progress via Thin-Layer Chromatography (TLC). Post-purification, validate structural integrity using 1H-NMR (confirming the pyridine aromatic protons at ~8.5 ppm and ~7.3 ppm).
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Step-by-step synthesis and biological validation workflow.
Experimental Validation: In Vitro Cell Proliferation Assay
To validate the antiproliferative efficacy of synthesized N-pyridin-4-yl-guanidines (like CHS-828), a radiometric DNA synthesis assay is the gold standard[7].
Step-by-Step Protocol
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Cell Seeding: Plate target tumor cells (e.g., NYH small cell lung cancer lines) in 96-well microtiter plates in serum-supplemented culture medium.
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Compound Dosing: Dissolve the synthesized compound in DMSO (stock solution) and perform serial dilutions in serum-free medium. Add to the wells to achieve final concentrations ranging from 0.1 nM to 10 μM.
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Self-Validation Step: Include a vehicle-only control (0.1% DMSO) to establish baseline 100% proliferation, and a known cytotoxic reference compound (e.g., standard CHS-828) to validate assay sensitivity.
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Incubation: Culture the cells in vitro for 24 to 72 hours.
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Causality: A prolonged incubation is critical. Because NAMPT inhibitors block de novo NAD+ synthesis, the pre-existing intracellular NAD+ pool must be entirely consumed before the antiproliferative phenotype manifests.
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Radiolabeling: Pulse the cells with [3H]thymidine for the final 4 hours of incubation.
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Causality: Unlike colorimetric assays (e.g., MTT) that measure mitochondrial activity, [3H]thymidine incorporation directly quantifies de novo DNA synthesis. This provides a highly sensitive, direct readout of cell cycle arrest caused by ATP depletion.
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Harvest & Quantification: Harvest the cells onto glass fiber filters, wash away unincorporated radiolabel, and quantify incorporated [3H]thymidine using a liquid scintillation counter. Calculate the IC50 values based on the dose-response curve.
References
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National Institutes of Health (PubChem). "Pinacidil | C13H21N5O | CID 55329." PubChem Database. URL:[Link]
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LookChem. "Cas 60560-39-6, 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine Chemical Properties." LookChem Database. URL:[Link]
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National Institutes of Health (PubChem). "Chs-828 | C19H22ClN5O | CID 148198." PubChem Database. URL:[Link]
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Storer, R. I., et al. "Squaramides as Bioisosteres in Contemporary Drug Design." Chemical Reviews, ACS Publications. URL:[Link]
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Heske, J., et al. "Regression of orthotopic neuroblastoma in mice by targeting the endothelial and tumor cell compartments." PMC, National Institutes of Health. URL:[Link]
- Schou, C., et al. "Cyanoguanidines as cell proliferation inhibitors." US Patent 6300345B1.
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Kautz, A., et al. "Photoactivated and Hydrogen Peroxide-Mediated Carbon Monoxide-Releasing Molecules (CORMs)." eScholarship, University of California. URL:[Link]
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